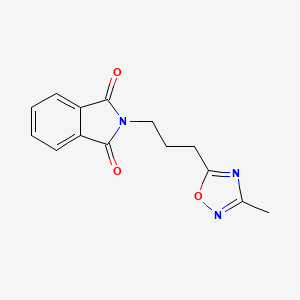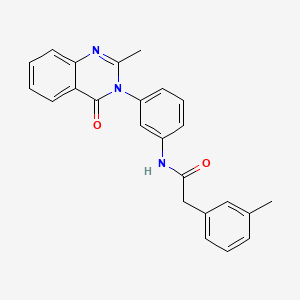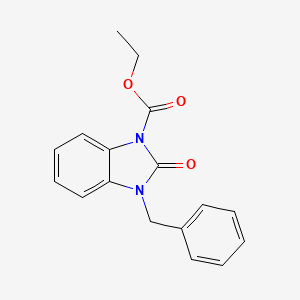
2-(3-(3-Metil-1,2,4-oxadiazol-5-il)propil)isoindolina-1,3-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, ataluren is used for the treatment of Duchenne muscular dystrophy . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific compound can vary greatly depending on its structure. For example, one compound with a 1,2,4-oxadiazole motif had a yield of 462 mg (70%), was a brown powder, and had a melting point of 187–191°C .Aplicaciones Científicas De Investigación
- Los derivados sintetizados exhibieron fuertes efectos antibacterianos contra Xanthomonas oryzae pv. oryzae (Xoo) y Xanthomonas oryzae pv. oryzicola (Xoc). Notablemente, los compuestos 5u y 5v demostraron una excelente actividad antibacteriana contra ambos patógenos .
- Los compuestos del título también mostraron actividad antifúngica contra Rhizoctonia solani, un patógeno que causa la marchitez de la vaina del arroz .
- Los derivados mostraron actividad nematicida moderada contra Meloidogyne incognita, un nematodo parásito de las plantas .
- Si bien no está directamente relacionado con el compuesto que mencionó, los derivados del indol se han estudiado por su actividad anti-VIH-1 .
- Un compuesto sintetizado (3-(2,4-Diclorofenil)-5-(4-(piperidin-1-il)butil)-1,2,4-oxadiazol) mostró alta afinidad y selectividad por el receptor σ1 .
Actividad Antibacteriana
Propiedades Antifúngicas
Actividad Nematicida
Potencial Anti-VIH-1
Unión al Receptor Sigma
Evaluación de Toxicidad In Vivo
Mecanismo De Acción
Target of Action
Compounds with a 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets, including enzymes and receptors, disrupting the normal functioning of the pathogen .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties , which could facilitate their interaction with biological targets
Biochemical Pathways
1,2,4-oxadiazoles have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Compounds with a 1,2,4-oxadiazole moiety have been associated with anti-infective activities , suggesting that they may exert their effects by inhibiting the growth of pathogens.
Direcciones Futuras
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .
Análisis Bioquímico
Biochemical Properties
2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the oxadiazole ring is known to interact with enzymes such as carbonic anhydrase, which is involved in regulating pH and ion balance in cells . Additionally, this compound may interact with proteins involved in signal transduction pathways, potentially modulating their activity and downstream effects.
Cellular Effects
The effects of 2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the activity of key signaling molecules such as kinases and phosphatases, leading to changes in gene expression patterns and metabolic flux . These alterations can impact cellular processes such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, the oxadiazole ring can form hydrogen bonds with active site residues of target enzymes, leading to inhibition or activation of their catalytic activity . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound may lead to cumulative effects on cellular processes, potentially resulting in altered cell function and viability.
Dosage Effects in Animal Models
In animal models, the effects of 2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione vary with different dosages. At low doses, this compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it may induce toxic or adverse effects, such as oxidative stress and inflammation . These threshold effects highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can influence overall metabolic homeostasis and cellular function.
Transport and Distribution
The transport and distribution of 2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione within cells and tissues are mediated by specific transporters and binding proteins. This compound may be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins such as albumin may aid in its systemic distribution and localization within tissues.
Subcellular Localization
The subcellular localization of 2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.
Propiedades
IUPAC Name |
2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-9-15-12(20-16-9)7-4-8-17-13(18)10-5-2-3-6-11(10)14(17)19/h2-3,5-6H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPZVDFVJAMCJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-8-methoxy-N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2426342.png)
![N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2426343.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2426346.png)
![4-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2426347.png)
![2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid](/img/structure/B2426349.png)


![N-(2-chlorophenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2426354.png)
![1-ethyl-3,9-dimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2426355.png)

![Morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone](/img/structure/B2426357.png)
![[5-[(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octane-6-carbonyl]-2,5-diazabicyclo[2.2.2]octan-2-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2426359.png)
